(5-メチルチエン-3-イル)メタンチオール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

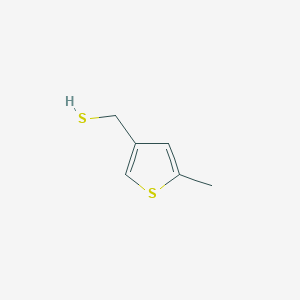

(5-Methylthiophen-3-yl)methanethiol is an organic compound with the molecular formula C6H8S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methyl group at the 5-position and a methanethiol group at the 3-position

科学的研究の応用

(5-Methylthiophen-3-yl)methanethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

Target of Action

It is known that similar sulfur-containing compounds often interact with various enzymes and proteins within the body .

Mode of Action

For instance, they can act as ligands for metal ions, participate in redox reactions, or form covalent bonds with certain amino acids .

Biochemical Pathways

Sulfur-containing compounds are known to play crucial roles in various biochemical processes, including the metabolism of amino acids and the synthesis of coenzymes .

Pharmacokinetics

It is known that sulfur-containing compounds can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Sulfur-containing compounds are known to have various biological effects, including antioxidant activity and the modulation of enzyme activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-Methylthien-3-yl)methanethiol. For instance, the presence of light can trigger photochemical reactions in certain sulfur-containing compounds . Additionally, the pH and temperature of the environment can affect the stability and reactivity of these compounds .

生化学分析

Biochemical Properties

They can form disulfide bonds, which play a crucial role in the structure and function of many proteins

Cellular Effects

The cellular effects of (5-Methylthien-3-yl)methanethiol are not well-documented. Thiols can influence cell function in several ways. For instance, they can act as antioxidants, protecting cells from oxidative damage . They can also modulate cell signaling pathways and affect gene expression

Molecular Mechanism

Thiols can interact with biomolecules through their sulfur atom, forming covalent bonds . They can also influence enzyme activity, either by inhibiting or activating enzymes

Dosage Effects in Animal Models

High doses can be toxic or even lethal, while low doses may have minimal effects .

Metabolic Pathways

Methanethiol, a related compound, is known to be involved in several metabolic processes . It can be produced as a result of fermentation by gut bacteria and metabolic processes involving S-adenosyl methionine .

Transport and Distribution

Thiols can be transported across cell membranes and distributed within cells .

Subcellular Localization

Thiols can be found in various cellular compartments, including the cytoplasm and mitochondria . They can also be post-translationally modified, which can influence their localization .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylthiophen-3-yl)methanethiol can be achieved through several methods. One common approach involves the alkylation of 5-methylthiophene with methanethiol in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0°C to room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of (5-Methylthiophen-3-yl)methanethiol may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as distillation or recrystallization to achieve high purity levels required for industrial applications.

化学反応の分析

Types of Reactions

(5-Methylthiophen-3-yl)methanethiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiol group to a methyl group using reducing agents such as lithium aluminum hydride.

Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Methyl-substituted thiophene derivatives.

Substitution: Thiophene derivatives with different substituents at the 3-position.

類似化合物との比較

Similar Compounds

Thiophene: The parent compound of (5-Methylthiophen-3-yl)methanethiol.

5-Methylthiophene: Lacks the methanethiol group.

3-Methylthiophene: Lacks the methanethiol group and has the methyl group at the 3-position.

Uniqueness

(5-Methylthiophen-3-yl)methanethiol is unique due to the presence of both a methyl group and a methanethiol group on the thiophene ring. This combination imparts distinct chemical properties, making it valuable for specific applications that other thiophene derivatives may not fulfill.

生物活性

(5-Methylthiophen-3-yl)methanethiol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula : C₇H₈S₂

IUPAC Name : (5-Methylthiophen-3-yl)methanethiol

Molecular Weight : 172.27 g/mol

The compound consists of a thiophenic ring substituted with a methyl group and a methanethiol group. Its unique structure contributes to its biological activities, particularly in pharmacological applications.

Biological Activity Overview

Research indicates that (5-Methylthiophen-3-yl)methanethiol exhibits various biological activities, including:

- Antioxidant Activity : Compounds containing sulfur are known for their ability to scavenge free radicals, which can prevent oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.

- Cytotoxicity against Cancer Cells : In vitro studies have shown that it may possess cytotoxic effects on various cancer cell lines.

The biological activity of (5-Methylthiophen-3-yl)methanethiol is primarily attributed to its interaction with cellular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to various receptors, potentially influencing signaling pathways associated with cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : The thiol group can donate electrons to neutralize ROS, reducing oxidative damage.

Case Studies

-

Antioxidant Activity Assessment :

A study evaluated the antioxidant potential of (5-Methylthiophen-3-yl)methanethiol using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentrations, suggesting strong antioxidant capabilities. -

Cytotoxicity Evaluation :

In vitro tests on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines demonstrated that this compound induced apoptosis, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Data Table: Biological Activities of (5-Methylthiophen-3-yl)methanethiol

特性

IUPAC Name |

(5-methylthiophen-3-yl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S2/c1-5-2-6(3-7)4-8-5/h2,4,7H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFKDBWSFIGTIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。